2-Chloroquinolin-5-amine
CAS No.: 607377-99-1
Cat. No.: VC3185296
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 607377-99-1 |
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Molecular Formula | C9H7ClN2 |
Molecular Weight | 178.62 g/mol |
IUPAC Name | 2-chloroquinolin-5-amine |
Standard InChI | InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 |
Standard InChI Key | FVYURTHPFIWJFB-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=CC(=NC2=C1)Cl)N |
Canonical SMILES | C1=CC(=C2C=CC(=NC2=C1)Cl)N |
Introduction
Chemical Structure and Properties
2-Chloroquinolin-5-amine, also known as 2-chloro-5-aminoquinoline, is a quinoline derivative characterized by a chlorine atom at the 2-position and an amino group at the 5-position of the quinoline ring system. Its distinctive structure contributes to its versatility in organic synthesis and biological activities.
Basic Chemical Information
The compound features the following fundamental chemical properties:
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CAS Registry Number: 607377-99-1
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Molecular Formula: C9H7ClN2
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Molecular Weight: 178.62 g/mol
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IUPAC Name: 2-chloroquinolin-5-amine
The compound consists of a quinoline ring system with specific functional group substitutions that determine its chemical reactivity and biological properties. The presence of both the chlorine atom and amino group creates a versatile chemical scaffold capable of participating in various chemical transformations.
Synthesis and Chemical Applications
2-Chloroquinolin-5-amine serves as a valuable building block in organic synthesis. Its importance in chemical research stems from its ability to participate in diverse synthetic pathways and reactions.
Synthetic Approaches
While the search results don't provide specific synthesis methods for 2-Chloroquinolin-5-amine itself, related compounds provide insight into potential synthetic routes. For instance, 2-chloroquinoline-3-carbaldehyde is synthesized from acetanilide in the presence of phosphoryl chloride, suggesting similar methodologies might be applicable for our target compound .
Role in Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis for creating more complex quinoline derivatives. Its reactivity allows it to participate in multiple synthetic pathways, making it valuable for various chemical processes. The presence of both the amino group and chlorine atom provides multiple sites for further functionalization.
Biological Activities
2-Chloroquinolin-5-amine and its derivatives demonstrate a range of biological activities that highlight their potential therapeutic applications. Research has focused primarily on their anticancer, antimicrobial, and antiviral properties.
Anticancer Properties
The compound has shown promising anticancer activities against various cancer cell lines. Studies indicate that 2-Chloroquinolin-5-amine exhibits efficacy against lung, breast, and colon cancer cells. The mechanisms underlying these anticancer effects may involve:
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Disruption of cellular signaling pathways
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Induction of apoptosis in cancer cells
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Potential interaction with the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation
Antimicrobial and Antiviral Activities
Recent investigations have explored the potential of quinoline derivatives, including 2-Chloroquinolin-5-amine, for antimicrobial and antiviral applications. Related quinoline compounds have been studied for their activity against SARS-CoV-2, suggesting a potential role in antiviral research.
Research Findings and Data
Scientific investigations have generated valuable data regarding the biological activities of 2-Chloroquinolin-5-amine and related compounds. While specific data directly for 2-Chloroquinolin-5-amine is limited in the provided sources, related research offers insight into its potential properties.
Comparison with Related Compounds
Research on related quinoline derivatives provides contextual understanding of 2-Chloroquinolin-5-amine's potential. For example, 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives have shown selective cytotoxicity against cancer cells while demonstrating minimal toxicity toward normal cells .
In particular, compound LM08, a 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative with a 6-Cl substitution, displayed potent and selective cytotoxic efficacy against the ovarian cancer cell line A2780, with IC50 values ranging from 7.7 to 48.8 μM .
Structure-Activity Relationship
Studies on related compounds suggest that the position and nature of substituents on the quinoline ring significantly influence biological activities. For example, in the case of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives:
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Compound LM09, a positional isomer of LM08, showed similar but reduced efficacy against ovarian cancer cells
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The unsubstituted derivative (LM01) and 6-methyl substituted derivative (LM02) also demonstrated cytotoxic efficacy against OV2008 cells
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LM10, with a 6-bromo substitution, showed the highest cytotoxic efficacy with an IC50 value of 41.3 μM in certain cancer cell lines
These findings suggest that strategic modifications to the 2-Chloroquinolin-5-amine structure could enhance its biological activities for specific therapeutic applications.
Applications in Drug Discovery
2-Chloroquinolin-5-amine has several potential applications in drug discovery and development based on its chemical and biological properties.
As a Pharmacophore
The compound serves as an important pharmacophore in medicinal chemistry. Its structure provides a foundation for developing more complex molecules with enhanced biological activities. The quinoline scaffold is present in numerous clinically approved drugs, highlighting its importance in drug discovery.
Future Research Directions
Several promising research directions could further elucidate the potential of 2-Chloroquinolin-5-amine in scientific and therapeutic applications.
Structure Optimization
Future research could focus on optimizing the structure of 2-Chloroquinolin-5-amine to enhance its biological activities. This might involve:
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Exploration of different substitution patterns on the quinoline ring
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Development of hybrid molecules combining 2-Chloroquinolin-5-amine with other biologically active scaffolds
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Investigation of structure-activity relationships to identify key features responsible for specific biological activities
Mechanism Studies
Further investigations into the mechanisms underlying the biological activities of 2-Chloroquinolin-5-amine would provide valuable insights for drug development. This could include:
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Detailed studies of its interactions with specific biological targets
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Exploration of its effects on cellular signaling pathways
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Investigation of its pharmacokinetic and pharmacodynamic properties
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